molecular formula C7H12ClN3 B1434319 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride CAS No. 1820711-56-5

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1434319
CAS No.: 1820711-56-5
M. Wt: 173.64 g/mol
InChI Key: ALLOBULRIWNEIZ-UHFFFAOYSA-N
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Description

It is characterized by its unique structure, which includes a pyrazole ring and a cyclopropane moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxylic acid, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of ethyl acetate, water, and brine, with drying over sodium sulfate and filtration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclopropane moiety is substituted by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, cyclopropane derivatives, and amine compounds.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole ring structure and have similar chemical properties.

    1,3-Diaza-2,4-cyclopentadienes:

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is unique due to its combination of a pyrazole ring and a cyclopropane moiety. This structural feature provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLOBULRIWNEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride

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